molecular formula C19H20O2 B8637540 Equilenin methyl ether CAS No. 4820-56-8

Equilenin methyl ether

Cat. No. B8637540
CAS RN: 4820-56-8
M. Wt: 280.4 g/mol
InChI Key: LAFFTPKGTZPBMG-UHFFFAOYSA-N
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Patent
US03971809

Procedure details

This crude alcohol was dissolved in 10 ml of acetone and the resulting solution was stirred and cooled in an ice bath while 0.5 ml of Jones reagent (CrO3 --H2SO4) was added dropwise. After stirring for 5 min. the excess oxidant was decomposed with 1 ml of 2-propanol. The resulting mixture was treated with ice water and most of the acetone was evaporated at reduced pressure. Extraction of the residual suspension with three portions of chloroform followed by washing the extracts with saturated NaHCO3 solution then drying (MgSO4), filtration and concentration at aspirator pressure gave 0.262g of partially crystalline, crude equilenin methyl ether. A combination of preparative thin layer chromatography (silica gel; benzene:ethyl acetate, 95:5) and recrystallization from methanol gave 0.0775g (27.6%) of colorless needles, m.p. 192°-194° which was essentially pure equilenin methyl ether. Another recrystallization from methanol gave colorless solid, m.p. 195°-196°,[α]D25 + 88.72° (c 0.86, dioxane).
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Jones reagent
Quantity
0.5 mL
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:20]=[CH:19][C:18]2[C:17]3[CH2:16][CH2:15][C@@:13]4([CH3:14])[C@@H:9]([CH2:10][CH2:11][C@@H:12]4[OH:21])[C:8]=3[CH:7]=[CH:6][C:5]=2[CH:4]=1.CC(C)=O.OS(O)(=O)=O.O=[Cr](=O)=O.CC(O)C>CC(C)=O>[CH3:14][C:13]12[C:12](=[O:21])[CH2:11][CH2:10][CH:9]1[C:8]1[CH:7]=[CH:6][C:5]3[CH:4]=[C:3]([O:2][CH3:1])[CH:20]=[CH:19][C:18]=3[C:17]=1[CH2:16][CH2:15]2 |f:1.2.3|

Inputs

Step One
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC=2C=CC=3[C@@H]4CC[C@@H]([C@@]4(C)CCC3C2C=C1)O
Name
Quantity
10 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Jones reagent
Quantity
0.5 mL
Type
reactant
Smiles
CC(=O)C.OS(=O)(=O)O.O=[Cr](=O)=O
Step Three
Name
Quantity
1 mL
Type
reactant
Smiles
CC(C)O
Step Four
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)C

Conditions

Stirring
Type
CUSTOM
Details
the resulting solution was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise
STIRRING
Type
STIRRING
Details
After stirring for 5 min. the excess oxidant
Duration
5 min
CUSTOM
Type
CUSTOM
Details
was evaporated at reduced pressure
EXTRACTION
Type
EXTRACTION
Details
Extraction of the residual suspension with three portions of chloroform
WASH
Type
WASH
Details
by washing the extracts with saturated NaHCO3 solution
CUSTOM
Type
CUSTOM
Details
then drying
FILTRATION
Type
FILTRATION
Details
(MgSO4), filtration and concentration at aspirator pressure

Outcomes

Product
Name
Type
product
Smiles
CC12CCC3=C(C1CCC2=O)C=CC4=C3C=CC(=C4)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.